2-Bromo-1-isobutyl-1H-imidazole
Description
2-Bromo-1-isobutyl-1H-imidazole (molecular formula: C₇H₁₁BrN₂) is a brominated imidazole derivative characterized by an isobutyl substituent at the 1-position and a bromine atom at the 2-position of the imidazole ring. Key structural features include:
Properties
CAS No. |
1268143-41-4 |
|---|---|
Molecular Formula |
C7H11BrN2 |
Molecular Weight |
203.08 g/mol |
IUPAC Name |
2-bromo-1-(2-methylpropyl)imidazole |
InChI |
InChI=1S/C7H11BrN2/c1-6(2)5-10-4-3-9-7(10)8/h3-4,6H,5H2,1-2H3 |
InChI Key |
SJZPNUKOXYWYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN=C1Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Bromo-1-isobutyl-1H-imidazole typically involves:
- N-alkylation of the imidazole nitrogen at the 1-position with an isobutyl group.
- Selective bromination at the 2-position of the imidazole ring.
These steps require careful control of reaction conditions to avoid over-bromination or side reactions.
Alkylation of Imidazole
The introduction of the isobutyl group at the N-1 position is commonly achieved via alkylation of imidazole or substituted imidazoles with isobutyl halides (e.g., isobutyl bromide or chloride) under basic conditions.
- Typical conditions : Use of potassium carbonate or sodium hydride as base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Outcome : High regioselectivity for N-1 alkylation due to the nucleophilicity of the imidazole nitrogen.
Bromination at the 2-Position
Selective bromination at the 2-position of the imidazole ring can be challenging due to multiple reactive sites on the heterocycle. Reported methods include:
- Use of N-bromosuccinimide (NBS) as a brominating agent under controlled temperature and solvent conditions.
- Alternative brominating agents such as bromine in acetic acid or other mild electrophilic brominating conditions.
For example, in a related synthesis of 5-(2-bromophenyl)-1-isobutyl-1H-imidazole derivatives, bromination was achieved as part of a multi-step process involving aromatic substitution and subsequent functional group transformations.
Representative Synthetic Route from Literature
A patent describing the preparation of 5-(2-bromophenyl)-1-isobutyl-1H-imidazole derivatives provides insights into the synthesis of similar brominated imidazoles:
| Step | Reaction Description | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-alkylation of imidazole with isobutyl halide | Isobutyl bromide, base (K2CO3) | Not specified | Standard alkylation conditions |
| 2 | Bromination at 2-position | NBS or Br2 | Not specified | Controlled to avoid polybromination |
| 3 | Purification | Flash chromatography | 80-87% (for related compounds) | Used ethyl acetate as eluent |
The crude product was purified by flash chromatography, yielding the brominated imidazole derivative as a solid suitable for further reactions.
Analytical Data Supporting the Preparation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR data of related compounds show characteristic signals for the isobutyl group (doublets around δ 0.79 and 0.84 ppm for methyl groups, multiplets for methine and methylene protons) and aromatic or heterocyclic protons in the δ 7.1–7.7 ppm region.
- The bromine substitution at the 2-position typically causes downfield shifts of adjacent protons due to its electron-withdrawing effect.
Other Characterization Techniques
- Mass spectrometry (MS) confirms the molecular weight consistent with bromine substitution.
- Infrared (IR) spectroscopy can show characteristic imidazole ring vibrations and C–Br stretching.
- Melting point data provide physical confirmation of purity and identity.
Alternative Synthetic Approaches and Challenges
Use of Hazardous Intermediates
Some synthetic routes to brominated imidazole derivatives involve hazardous reagents such as nitric acid and sodium azide, especially in multi-step syntheses toward complex molecules like Imiquimod. These routes are more cumbersome and pose safety risks.
Scalability and Cost-Effectiveness
Recent research on brominated imidazole derivatives emphasizes scalable and cost-effective syntheses. For example, a scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole was developed using N-bromosuccinimide bromination followed by selective debromination with isopropyl magnesium chloride, achieving overall yields of 74% on kilogram scale. While this exact method is for a different imidazole derivative, the principles of selective bromination and careful reagent choice can be adapted for 2-bromo-1-isobutyl-1H-imidazole.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isobutyl-1H-imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various imidazole derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-isobutyl-1H-imidazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation Reactions: Oxidized imidazole derivatives.
Reduction Reactions: 1-isobutyl-1H-imidazole.
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "2-Bromo-1-isobutyl-1H-imidazole" with detailed data tables and case studies is not available within the provided search results, the following information can be gathered regarding related imidazoles and their applications:
Imidazole and its role in biological systems:
- Imidazole is a heterocyclic compound that was first synthesized in 1858 by Heinrich Debus through the reaction of glyoxal and formaldehyde in ammonia .
- Imidazole constitutes numerous enzymatic active sites as a histidine amino acid residue and participates in catalytic processes, accelerating biological reactions . It can act as an acid, nucleophilic, or basic catalyst .
- Imidazole is present in several chemical structures of pharmaceutical interest and can be found in bioactive substances with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant activities .
Applications of Imidazole Derivatives:
- Imidazole derivatives have shown potential in medicinal chemistry and drug discovery .
- Examples include pilocarpine (for xerostomia and glaucoma) and topsentin and isonaamine A (both exhibiting anticancer activity) .
- Copper-targeted acyl imidazole dyes have been designed for detecting copper in living cells, which can be used to study copper homeostasis in different types of brain cells .
Synthesis of Imidazole Derivatives:
- (1-Methyl-1H-imidazol-2-yl)methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole . For example, 2-(1-Hydroxy-heptyl)-1-methyl-1H-imidazole can be synthesized using n-butyllithium and n-heptanal .
- 5-(2-Bromophenyl)-1-isobutyl-1H-imidazole-4-carboxylic acid can be synthesized and used in the preparation of 5-(2-Bromophenyl)-1-isobutyl-1H-imidazole-4-carboxamide .
Imidazole as a Building Block in Bioactive Molecules and Drugs
- Imidazole's chemical properties may favor molecular recognition by different targets .
- It can act as an important auxophoric group and direct other auxophoric and pharmacophoric groups .
Bromodomain Inhibition
Mechanism of Action
The mechanism of action of 2-Bromo-1-isobutyl-1H-imidazole involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the imidazole ring can act as a nucleophile or base in different chemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2-Bromo-1-isobutyl-1H-imidazole with structurally related bromoimidazoles and benzimidazoles:
Key Observations :
- Steric Effects : The isobutyl group in the target compound confers greater steric hindrance compared to smaller substituents (e.g., methyl in or phenyl in ). This may reduce nucleophilic substitution reactivity at the 2-position but enhance lipophilicity.
- Electronic Effects: Bromine at the 2-position (imidazole) vs.
- Benzimidazole vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
